Diethylamine, 1-methyl-N-nitroso-

描述

Historical Context in Nitrosamine Research

The history of nitrosamine research, which encompasses NMEA, can be traced back to a pivotal discovery in 1956 by British scientists John Barnes and Peter Magee, who demonstrated that N-nitrosodimethylamine (NDMA) produced liver tumors in rats. This groundbreaking finding catalyzed extensive investigation into the carcinogenic potential of various nitrosamines, revealing that approximately 90% of the 300 nitrosamines tested were carcinogenic in experimental animals.

The specific carcinogenicity of NMEA was established in 1967, when researchers demonstrated that this compound induced hepatocellular carcinomas in rats when administered in drinking water at doses of 1 or 2 mg/kg body weight per day. This early research positioned NMEA as a compound of significant toxicological concern and prompted further studies on its formation, occurrence, and health effects.

In subsequent decades, research on nitrosamines expanded beyond basic toxicology to encompass mechanisms of formation, metabolism, environmental fate, and analytical detection methods. The development of sensitive analytical techniques enabled the detection of nitrosamines, including NMEA, at increasingly lower concentrations in environmental samples, food products, and biological specimens.

More recently, nitrosamines gained renewed attention with what has been termed the nitrosamine "saga" that began in 2018, primarily related to the discovery of certain small dialkyl N-nitrosamines in pharmaceutical products. This discovery led to multiple product recalls and intensified regulatory scrutiny of nitrosamines across various industries, highlighting the continued relevance of nitrosamine research in protecting public health.

Significance in Environmental and Food Science

NMEA has emerged as a compound of significant interest in environmental and food science due to its occurrence, formation pathways, and potential health implications. In environmental science, NMEA has been detected in water sources and can form as a byproduct during water disinfection with chlorine. Research has demonstrated that NMEA can form when chlorine reacts with methylethylamine in the presence of ammonia ions during water treatment processes, with 1,1-methylethylhydrazyne as a proposed intermediate.

Studies have specifically investigated the conditions that promote NMEA formation during water disinfection. For instance, research has examined the influence of the relative ratios of ammonia ions and methylethylamine on NMEA formation, finding that changes in these ratios significantly affect the concentration of NMEA produced. This understanding is crucial for developing strategies to minimize NMEA formation during water treatment while maintaining effective disinfection.

In agricultural contexts, NMEA and other N-nitrosamines have been detected in groundwater and river water in agricultural regions. A study conducted in the Jianghan Plain, an agricultural region in central China, identified NMEA in groundwater at concentrations up to 52 ng/L. The research indicated that the primary sources of N-nitrosamines in groundwater were the use of nitrogen fertilizers and pesticides carrying specific N-nitrosamines. This highlights the potential impact of agricultural practices on nitrosamine contamination of water resources.

In food science, NMEA has been found in various processed foods. The European Food Safety Authority (EFSA) has identified nitrosamines, including NMEA, in different types of foodstuffs such as cured meat products, processed fish, beer, and other beverages. EFSA's assessment concluded that consumer exposure to nitrosamines in food raises a health concern for all age groups across the EU population. This finding underscores the importance of monitoring and controlling nitrosamine levels in food products to protect consumer health.

Position within Nitrosamine Classification Systems

NMEA occupies a specific position within the broader classification of nitrosamines based on its chemical structure, physical properties, and toxicological characteristics. Nitrosamines are generally classified according to the nature of the alkyl groups attached to the nitrogen atom. With its methyl and ethyl groups, NMEA represents an asymmetric dialkyl nitrosamine, distinguishing it from symmetric nitrosamines like NDMA and NDEA.

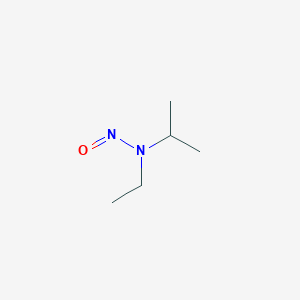

From a chemical perspective, NMEA belongs to the class of N-nitroso compounds with the general structure R₂N-N=O, where R represents alkyl groups. The chemical structure of NMEA can be represented in various notations, including SMILES (CCN(C)N=O) and InChI (InChI=1S/C3H8N2O/c1-3-4(2)5-6/h3H2,1-2H3), which are standardized methods for encoding molecular structures.

In toxicological classification systems, NMEA is recognized as a carcinogen. The International Agency for Research on Cancer (IARC) has classified NMEA as a Group 2B carcinogen, indicating that it is possibly carcinogenic to humans. This classification is based on sufficient evidence of carcinogenicity in experimental animals, despite limited evidence of carcinogenicity in humans.

The U.S. Environmental Protection Agency (EPA) has established an oral slope factor of 2.2 × 10¹ per mg/kg-day for NMEA and a drinking water unit risk of 6.3 × 10⁻⁴ per μg/L, reflecting its potency as a carcinogen. These quantitative risk values place NMEA among the more potent carcinogenic nitrosamines and inform regulatory decisions regarding acceptable exposure levels.

Research Paradigms and Theoretical Frameworks

Research on NMEA has been conducted within several paradigms and theoretical frameworks that provide structure and context for understanding its properties, behavior, and effects. These frameworks have evolved as scientific knowledge has advanced and as new methodologies have become available.

The toxicological paradigm focuses on understanding the mechanisms of NMEA's carcinogenicity, particularly its metabolic activation and DNA interactions. NMEA is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects. The compound is bioactivated through two primary α-hydroxylation pathways. When α-hydroxylation occurs on the ethyl group, NMEA is converted to methyldiazonium ion (the same intermediate formed during NDMA metabolism) and acetaldehyde. Alternatively, when α-hydroxylation occurs on the methyl group, ethyldiazonium ion and formaldehyde are formed. These diazonium ions are highly reactive electrophiles that can alkylate DNA, primarily forming adducts at the N7 and O6 positions of guanine. This mechanistic understanding provides a theoretical basis for predicting the genotoxic potential of NMEA and related compounds.

The environmental chemistry framework examines the formation, transformation, and fate of NMEA in various environmental compartments. This approach considers the chemical reactions that lead to NMEA formation, such as the nitrosation of methylethylamine, and the factors that influence these reactions, including pH, temperature, and the presence of catalysts or inhibitors. Research within this paradigm has demonstrated, for example, that NMEA formation during water disinfection is influenced by the relative ratios of ammonia ions and methylethylamine, reaction time, and pH conditions.

The analytical chemistry paradigm focuses on developing sensitive and specific methods for detecting and quantifying NMEA in various matrices. This framework encompasses sample preparation techniques, chromatographic separation methods, and detection strategies optimized for nitrosamines. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection of NMEA at increasingly lower concentrations, supporting more accurate risk assessments and regulatory compliance monitoring.

The risk assessment paradigm integrates toxicological data, exposure assessment, and dose-response relationships to estimate the health risks associated with NMEA exposure. Mathematical models have been developed to predict the rates of nitrosamine formation, including NMEA, under various conditions. For instance, a model described in the research literature estimates the rates of formation of nitrosamines in the human stomach under different physiological and environmental conditions, accounting for factors such as gastric emptying, dilution, and absorption. This integrated approach provides a framework for evaluating the potential public health impact of NMEA exposure from various sources.

属性

IUPAC Name |

N-ethyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGZTNNNXAUZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167572 | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.38 [mmHg] | |

| Record name | N-Nitrosoethylisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16339-04-1 | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-Nitroso-2-Propanamine solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-NITROSO-2-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87X09OI7LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

Diethylamine, 1-methyl-N-nitroso- (commonly referred to as N-nitrosodiethylamine or NDEA) is a member of the N-nitrosamine family, which are compounds known for their significant biological activity, particularly their carcinogenic potential. This article delves into the biological activity of NDEA, focusing on its mechanisms of action, carcinogenicity, and relevant research findings.

Overview of N-Nitrosamines

N-nitrosamines are characterized by the presence of a nitroso group (–N=O) attached to a secondary amine. They are often formed through the reaction of nitrites with amines under acidic conditions. NDEA is particularly notable due to its widespread occurrence in various environments, including food products and pharmaceuticals, raising concerns about human exposure and health risks.

Mechanism of Carcinogenicity

The carcinogenicity of NDEA is primarily attributed to its metabolic activation in the liver, which is mediated by cytochrome P450 enzymes. This process converts NDEA into highly reactive intermediates that can interact with DNA, leading to mutations and ultimately cancer. The following steps outline this mechanism:

- Metabolic Activation : NDEA undergoes enzymatic conversion via cytochrome P450 to form alkylating agents.

- DNA Interaction : These reactive species can form covalent bonds with DNA bases, resulting in DNA adducts.

- Mutagenesis : The formation of DNA adducts can lead to errors during DNA replication, contributing to mutagenesis and tumorigenesis.

Carcinogenicity Studies

Numerous studies have confirmed the carcinogenic potential of NDEA through both animal models and epidemiological data:

- Animal Studies : In rodent models, administration of NDEA has resulted in various tumors, notably in the liver and lungs. For instance, studies have shown that rats exposed to NDEA developed hepatocellular carcinoma after prolonged exposure .

- Epidemiological Evidence : Human exposure to NDEA has been linked to increased cancer risk. A review indicated that workers exposed to nitrosamines in industrial settings exhibited higher incidences of liver cancer compared to unexposed populations .

Regulatory Perspectives

The International Agency for Research on Cancer (IARC) classifies NDEA as a possible human carcinogen (Group 2B), emphasizing the need for monitoring and regulation in pharmaceuticals and food products . Regulatory bodies have set limits on acceptable daily intake levels for nitrosamines in medicinal products due to their potential health risks.

Data Tables

The following table summarizes key studies on the biological activity and carcinogenicity of NDEA:

相似化合物的比较

Structural and Chemical Properties

Below is a comparative analysis of NDEA and key analogs:

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Structure | Volatility |

|---|---|---|---|---|---|

| NDEA | 55-18-5 | C₄H₁₀N₂O | 102.135 | N-ethyl, N-nitroso | High |

| NDMA (N-Nitrosodimethylamine) | 62-75-9 | C₂H₆N₂O | 74.08 | N-methyl, N-nitroso | High |

| NMEA (N-Nitroso-methylethylamine) | 10595-95-6 | C₃H₈N₂O | 88.11 | N-methyl, N-ethyl, N-nitroso | Moderate |

| NDBA (N-Nitroso-di-n-butylamine) | 924-16-3 | C₈H₁₈N₂O | 158.24 | N-butyl, N-nitroso | Low |

| NDPA (N-Nitroso-di-n-propylamine) | 621-64-7 | C₆H₁₂N₂O | 130.18 | N-propyl, N-nitroso | Moderate |

Key Observations :

Carcinogenic Potency and Toxicity

N-Nitroso compounds exhibit varying carcinogenic potencies, quantified using the tumor dose 50% (TD₅₀) in rodent studies:

| Compound | TD₅₀ (mg/kg/day) | Target Organs (Rodents) | Human Carcinogenicity (IARC) |

|---|---|---|---|

| NDEA | 0.03–0.15 | Liver, esophagus, nasal cavity | Group 2A |

| NDMA | 0.05–0.1 | Liver, kidney | Group 2A |

| NMEA | 0.2–0.5 | Liver, lung | Not classified |

| NDBA | 0.5–1.0 | Bladder, liver | Group 2B |

Key Findings :

- NDEA vs. NDMA: NDEA is slightly less potent than NDMA in rodents but has a broader organotropism. Both are classified as Group 2A for humans due to mechanistic similarities in DNA alkylation .

- Regulatory Limits : The FDA’s acceptable intake (AI) limits for pharmaceuticals are 26.5 ng/day for NDEA and 96 ng/day for NDMA , reflecting differences in potency .

Occurrence and Exposure Sources

| Compound | Dietary Sources | Pharmaceutical Impurities | Environmental Sources |

|---|---|---|---|

| NDEA | Cured meats, beer, tobacco smoke | Sartans (e.g., valsartan) | Industrial emissions |

| NDMA | Bacon, fish, beer | Ranitidine, metformin | Water disinfection byproducts |

| NMEA | Smoked fish, rubber products | Rare | Tobacco smoke |

Dietary Exposure :

Analytical Detection Methods

| Technique | Applicability to NDEA/NDMA | Sensitivity (LOQ) |

|---|---|---|

| GC-MS | Volatile nitrosamines | 0.1 µg/kg |

| LC-MS/MS | Non-volatile and volatile forms | 0.01 µg/kg |

| Ion Chromatography | Quantifying precursors (e.g., nitrites) | 0.5 mg/L |

Challenges: Non-volatile N-nitroso compounds (e.g., N-nitrosoproline) require specialized extraction and derivatization .

准备方法

Reaction Mechanism and Stoichiometry

In aqueous HCl (1.5 M), N-methyldiethylamine reacts with 1.5 equivalents of NaNO₂ at 25°C, forming N-nitroso-N-methyldiethylamine within 20–30 minutes. The biphasic system—employing 2-methyltetrahydrofuran (2-MeTHF) and diethyl ether as organic solvents—enhances product isolation while minimizing aqueous waste. NMR analysis confirms >97% purity when the organic phase is evaporated under reduced pressure.

Optimization of Reaction Parameters

-

Acid Selection : Hydrochloric acid outperforms nitric acid in generating HNO₂, though the latter is preferred in stainless steel reactors to avoid corrosion.

-

Temperature Control : Maintaining 25°C prevents exothermic side reactions, which can degrade the nitroso product.

-

Solvent Ratio : A 1:1 mixture of 2-MeTHF and diethyl ether maximizes phase separation efficiency, achieving 92% yield in batch reactions.

Solvent-Free Nitrosation Using Alkyl Nitrites

Recent advances highlight tert-butyl nitrite (TBN) as a superior nitrosating agent under solvent-free conditions, eliminating the need for hazardous solvents and reducing reaction times to <5 minutes.

Tert-Butyl Nitrite Protocol

N-Methyldiethylamine (1 mmol) reacts with 1.2 equivalents of TBN at room temperature, yielding N-nitroso-N-methyldiethylamine quantitatively. The byproduct, tert-butanol, is inert and easily removed via vacuum distillation. This method’s scalability is demonstrated in gram-scale syntheses, with isolated yields of 95%.

Comparative Analysis of Alkyl Nitrites

Substrate Scope and Limitations

While TBN effectively nitrosates aryl and benzyl amines at room temperature, dialkyl amines like N-methyldiethylamine require slight heating (45°C) and extended reaction times (4–5 hours) for >80% conversion.

Comparative Analysis of Methodologies

| Parameter | Classical (HNO₂) | Solvent-Free (TBN) | Continuous Flow |

|---|---|---|---|

| Yield (%) | 92 | 95 | 97 |

| Reaction Time | 30 min | 5 min | 78 min |

| Scalability | Moderate | High | Very High |

| Safety | Moderate | High | Very High |

| Byproduct Management | Complex | Simple | Integrated |

Key Findings :

常见问题

Q. Can computational models predict NMEA’s reactivity in complex chemical systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。